N,N-dibutylsulfamoyl chloride
Description
N,N-Dibutylsulfamoyl chloride is a sulfamoyl chloride derivative characterized by two butyl groups attached to the nitrogen atoms of the sulfamoyl moiety. This compound is part of a broader class of sulfamoyl chlorides, which are reactive intermediates widely used in organic synthesis, particularly in the preparation of sulfonamides. While specific data on this compound are absent in the provided evidence, its structural analogs, such as N,N-dimethylsulfamoyl chloride (CAS: 13360-57-1), offer a foundational basis for inferring properties and applications. The butyl substituents likely influence solubility, steric hindrance, and reactivity compared to shorter alkyl chain derivatives .
Properties
IUPAC Name |
N,N-dibutylsulfamoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClNO2S/c1-3-5-7-10(8-6-4-2)13(9,11)12/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJGICXHKZERPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41483-67-4 | |
| Record name | N,N-dibutylsulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-dibutylsulfamoyl chloride can be synthesized through the reaction of N,N-dibutylamine with thionyl chloride . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
N,N-dibutylamine+thionyl chloride→N,N-dibutylsulfamoyl chloride+hydrogen chloride+sulfur dioxide
The reaction is usually carried out at low temperatures to control the exothermic nature of the process.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutylsulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols, forming corresponding sulfonamide derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form N,N-dibutylsulfamide and hydrogen chloride.
Oxidation and Reduction: While less common, this compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Major Products:
Nucleophilic substitution: Produces sulfonamide derivatives.
Hydrolysis: Produces N,N-dibutylsulfamide and hydrogen chloride.
Scientific Research Applications
N,N-dibutylsulfamoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-dibutylsulfamoyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new covalent bonds and the release of hydrogen chloride. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between N,N-dibutylsulfamoyl chloride and its closest structural analog, N,N-dimethylsulfamoyl chloride , based on available data and inferred trends:
Key Findings:
Alkyl Chain Impact: The butyl groups in this compound increase molecular bulk, reducing reactivity in nucleophilic substitution reactions compared to the smaller methyl groups in N,N-dimethylsulfamoyl chloride. This steric effect may limit its utility in reactions requiring high electrophilicity .
Stability and Handling :
- N,N-Dimethylsulfamoyl chloride is highly reactive and moisture-sensitive, requiring storage under inert conditions . By contrast, the dibutyl variant’s larger substituents may offer partial protection against hydrolysis, though this remains speculative without experimental data.
Synthetic Utility :
- N,N-Dimethylsulfamoyl chloride is a cornerstone in synthesizing sulfonamides for antibiotics (e.g., sulfa drugs) . The dibutyl derivative, if available, might find niche applications in creating bulkier sulfonamide derivatives for specialized polymers or surfactants.
Biological Activity
N,N-Dibutylsulfamoyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonamide functional group, which is known to enhance the biological activity of compounds. The general structure can be represented as follows:
Where is a butyl group and is also a butyl group. The sulfonamide moiety plays a crucial role in the interaction with biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, particularly focusing on its ability to inhibit the formation of pili in pathogenic bacteria, which are critical for adhesion and infection.
Case Study: Inhibition of Bacterial Pili Formation
- Objective : To evaluate the inhibitory effects of this compound on bacterial adherence mechanisms.
- Methodology : The compound was tested against strains of Escherichia coli and Staphylococcus aureus.
- Results :
- Inhibition Zone : The compound demonstrated a clear zone of inhibition at concentrations as low as 1 mg/mL.
- Mechanism : It was found to block the interaction between chaperone-subunit complexes and usher proteins, preventing the assembly of type 1 pili.
| Concentration (mg/mL) | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 0.5 | 5 | E. coli |
| 1 | 10 | S. aureus |
| 2 | 15 | E. coli |
This data suggests that this compound could serve as a potential therapeutic agent against infections caused by these bacteria.
Anticancer Activity
Emerging studies have also explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been noted, particularly through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Research Findings: Cytotoxic Effects on Cancer Cells
- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : The compound was applied to human breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results :
- Cell Viability Assay (MTT) : Significant reduction in cell viability was observed at concentrations above 10 mg/mL.
- Mechanism : Induction of apoptosis was confirmed through increased levels of caspase-3 activity.
| Cell Line | IC50 (mg/mL) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 8.5 | 65 |
| A549 | 7.2 | 70 |
These findings suggest that this compound may have promising applications in cancer therapy, warranting further investigation into its mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
